Cas no 57186-25-1 (Paxilline)
Paxilline structure
Product Name:Paxilline
Numéro CAS:57186-25-1
Le MF:C27H33NO4
Mégawatts:435.555227994919
CID:375412
PubChem ID:105008
Update Time:2025-04-19
Paxilline Propriétés chimiques et physiques
Nom et identifiant
-
- 2H-Pyrano[2'',3'':5',6']benz[1',2':6,7]indeno[1,2-b]indol-3(4bH)-one,5,6,6a,7,12,12b,12c,13,14,14a-decahydro-4b-hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-,(2R,4bS,6aS,12bS,12cR,14aS)-
- 2H-Pyrano[2'',3'':5',6']benz[1',2':6,7]indeno[1,2-b]indol-3(4bH)-one,5,6,6a,7,12,12b,12c,13,14,14a-decahydro-4b-hydroxy-2-(1-
- 2H-Pyrano[2'',3'':5',6']benz[1',2':6,7]indeno[1,2-b]indol-3(4bH)-one,5,6,6a,7,12,12b,12c,13,14...
- Paxilline
- PAXILLINE FROM PENICILLIUM PAXILLI
- Paxilline solution
- Paxilline,(2R,4bS,6aS,12bS,12cR,14aS)-5,6,6a,7,12,12b,12c,13,14,14a-Decahydro-4b-hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-2H-pyrano[2'',3'':5',6']benz[1',2':6,7]indeno[1,2-b]indol-3(4bH)-o
- DPNI-caged-GABA
- PAXILINE
- Paxilline 1
- PAXILLINE,PENICILLIUM PAXILLI
- (+)-Paxilline
- Paxicillin
- Paxillin
- GTPL2309
- BDBM86263
- 4b-Hydroxy-2-(1-hydroxy-1-methylethyl)-1
- 4b-Hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-5,6,6a,7,12,12b,12c,13,14,14a-decahydro-2H-c
- NSC-658707
- KBio2_000147
- HMS1989H09
- NCGC00025342-07
- CHEBI:34907
- DTXSID10972643
- NS00010358
- KBio2_005283
- SR-01000597527-1
- NSC 658707
- 3T9U9Z96L7
- BRD-K38251852-001-02-5
- F82145
- HMS3268F05
- CBiol_001842
- (2R,4bS,6aS,12bS,12cR,14aS)-5,6,6a,7,12,12b,12c,13,14,14a-Decahydro-4b-hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-2H-pyrano[2'',3'':5',6']benz[1',2':6,7]indeno[1,2-b]indol-3(4bH)-one
- 2H-Pyrano[2'',3'':5',6']benz[1',2':6,7]indeno[1,2-b]indol-3(4bH)-one, 5,6,6a,7,12,12b,12c,13,14,14a-decahydro-4b-hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-, (2R,4bS,6aS,12bS,12cR,14aS)-rel-
- KBio2_002715
- Bio2_000147
- HMS1361H09
- HMS2232J18
- (2R,4bS,6aS,12bS,12cR,14aS)-4b-hydroxy-2-(2-hydroxypropan-2-yl)-12b,12c-dimethyl-5,6,6a,7,12,12b,12c,13,14,14a-decahydro-2H-chromeno[5',6':6,7]indeno[1,2-b]indol-3(4bH)-one
- AKOS024456907
- CS-0026740
- HB1056
- SCHEMBL361232
- 2H-1-Benzopyrano(5',6':6,7)indeno(1,2-b)indol-3(4bh)-one, 5,6,6a,7,12,12b,12c,13,14,14a-decahydro-4b-hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-, (2-alpha,4b-beta,6a-alpha,12b-beta,12c-alpha,14a-beta)-
- cid_105008
- BDBM50854
- BRD-K38251852-001-06-6
- KBio3_000293
- HMS3402H09
- EDD20523-48C0-4594-B22A-1FE297F60611
- CHEMBL410063
- Bio1_000128
- 2H-Pyrano(2'',3'':5',6')benz(1',2':6,7)indeno(1,2-b)indol-3(4bH)-one, 5,6,6a,7,12,12b,12c,13,14,14a-decahydro-4b-hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-, (2R,4bS,6aS,12bS,12cR,14aS)-
- HY-N6778
- NCGC00025342-07_C27H33NO4_(2R,4bS,6aS,12bS,12cR,14aS)-4b-Hydroxy-2-(2-hydroxy-2-propanyl)-12b,12c-dimethyl-5,6,6a,7,12,12b,12c,13,14,14a-decahydro-2H-chromeno[5',6':6,7]indeno[1,2-b]indol-3(4bH)-one
- NCGC00025342-05
- Q10860377
- 57186-25-1
- SMR000058863
- C27H33NO4
- 1233509-81-3
- Spectrum5_001975
- KC-155
- MFCD00083464
- (2R,4bS,6aS,12bS,12cR,14aS)-4b-hydroxy-2-(2-hydroxypropan-2-yl)-12b,12c-dimethyl-5,6,6a,7,12,12b,12c,13,14,14a-decahydro-2H-[1]benzopyrano[5',6':6,7]indeno[1,2-b]indol-3(4bH)-one
- IDI1_033897
- KBioSS_000147
- (2R,4bS,6aS,12bS,12cR,14aS)-5,6,6a, 7,12,12b,12c,13,14,14a-Decahydro-4b-hydroxy-2-(1-h ydroxy-1-methylethyl)-12b,12c-dimethyl-2H-pyrano[2 '',3'':5',6']benz[1',2':6,7]indeno[1,2-b]indol-3(4bH)-one
- MLS000028812
- SR-01000597527
- Bio1_001106
- Bio1_000617
- Bio2_000627
- KBio3_000294
- Paxilline, powder, >=98% (HPLC)
- UNII-3T9U9Z96L7
- BSPBio_001427
- KBioGR_000147
- HMS1791H09
- (1s,2r,5s,7r,11s,14s)-11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-8-one
- BRN 5317894
- 4b-Hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-5,6,6a,7,12,12b,12c,13,14,14a-decahydro-2H-chromeno[5',6':6,7]indeno[1,2-b]indol-3(4bH)-one
- 2H-1-BENZOPYRANO[5',6':6,7]INDENO[1,2-B]INDOL-3(4BH)-ONE, 5,6,6A,7,12,12B,12C,13,14,14A-DECAHYDRO-4B-HYDROXY-2-(1-HYDROXY-1-METHYLETHYL)-12B,12C-DIMETHYL-, (2R,4BS,6AS,12BS,12CR,14AS)-
- 2H-1-Benzopyrano(5',6':6,7)indeno(1,2-b)indol-3(4bH)-one, 5,6,6a,7,12,12b,12c,13,14,14a-decahydro-4b-hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-, (2-.alpha.,4b-.beta.,6a-.alpha.,12b-.beta.,12c-.alpha.,14a-.beta.)-
- FT-0630697
- 2H-1-Benzopyrano[5',6':6,7]indeno[1,2-b]indol-3(4bH)-one, 5,6,6a,7,12,12b,12c,13,14,14a-decahydro-4b-hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-, [2R-(2.alpha.,4b.beta.,6a.alpha.,12b.beta.,12c.alpha.,14a.beta.)]-
- 4b-Hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-5,6,6a,7,12,12b,12c,13,14,14a-decahydro-2H-chromeno[5',6':6,7]indeno[1,2-b]indol-3(4bh)-one #
- NCGC00168476-01
- CAS_57186-25-1
- 11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.0^{2,11}.0^{5,10}.0^{16,24}.0^{17,22}]tetracosa-9,16(24),17,19,21-pentaen-8-one
- ACNHBCIZLNNLRS-UHFFFAOYSA-N
- 11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-8-one
- hydroxy-(1-hydroxy-1-methyl-ethyl)-dimethyl-[?]one
- AKOS040737282
- Compound NP-024130
- BS-1489
-
- Piscine à noyau: 1S/C27H33NO4/c1-24(2,30)23-20(29)14-18-21(32-23)10-11-25(3)26(4)15(9-12-27(18,25)31)13-17-16-7-5-6-8-19(16)28-22(17)26/h5-8,14-15,21,23,28,30-31H,9-13H2,1-4H3/t15-,21-,23-,25+,26+,27+/m0/s1
- La clé Inchi: ACNHBCIZLNNLRS-UBGQALKQSA-N
- Sourire: O[C@]12C3=CC([C@@H](C(C)(C)O)O[C@H]3CC[C@]1(C)[C@@]1(C)C3=C(C4C=CC=CC=4N3)C[C@@H]1CC2)=O
Propriétés calculées
- Qualité précise: 435.24100
- Masse isotopique unique: 435.24095853g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 32
- Nombre de liaisons rotatives: 1
- Complexité: 868
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 6
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Le xlogp3: 3.5
- Surface topologique des pôles: 82.6
Propriétés expérimentales
- Couleur / forme: Poudre jaune pâle
- Dense: 1.31±0.1 g/cm3 (20 ºC 760 Torr),
- Point d'éclair: 2℃
- Solubilité: Insuluble (8.7E-4 g/L) (25 ºC),
- Le PSA: 82.55000
- Le LogP: 3.95670
- Solubilité: Impossible à utiliser
Paxilline Informations de sécurité
- Numéro de transport des marchandises dangereuses:UN 2811 6
- Wgk Allemagne:3
- Code de catégorie de danger: R23/24/25;R36/37/38;R41
- Instructions de sécurité: S26; S36/37/39; S45
- RTECS:DJ2830000
-
Identification des marchandises dangereuses:
- Durée de la sécurité:6.1(b)
- Catégorie d'emballage:III
- Terminologie du risque:R23/24/25
- Niveau de danger:6.1(b)
- Groupe d'emballage:III
Paxilline PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N6778-5mg |
Paxilline |
57186-25-1 | 99.83% | 5mg |
¥4500 | 2025-04-16 | |
| MedChemExpress | HY-N6778-10mg |
Paxilline |
57186-25-1 | 99.57% | 10mg |
¥7500 | 2024-04-18 | |
| MedChemExpress | HY-N6778-50mg |
Paxilline |
57186-25-1 | 99.57% | 50mg |
¥19000 | 2023-08-31 | |
| Fluorochem | M02243-5mg |
Paxilline, Penicillium paxilli |
57186-25-1 | >98% | 5mg |
£114.00 | 2022-02-28 | |
| TRC | P207600-1mg |
Paxilline |
57186-25-1 | 1mg |
$ 164.00 | 2023-09-06 | ||
| TRC | P207600-5mg |
Paxilline |
57186-25-1 | 5mg |
$ 494.00 | 2023-09-06 | ||
| TRC | P207600-10mg |
Paxilline |
57186-25-1 | 10mg |
$832.00 | 2023-05-17 | ||
| TRC | P207600-25mg |
Paxilline |
57186-25-1 | 25mg |
$1663.00 | 2023-05-17 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029796-5mg |
Paxilline |
57186-25-1 | 99% | 5mg |
¥4416 | 2024-05-22 | |
| Apollo Scientific | BIP1004-1mg |
Paxilline from Penicillium paxilli |
57186-25-1 | 1mg |
£60.00 | 2024-07-20 |
Paxilline Littérature connexe
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
57186-25-1 (Paxilline) Produits connexes
- 70553-75-2(Aflatrem)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fournisseurs recommandés
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Jiangsu Xinsu New Materials Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif
上海帛亦医药科技有限公司
Membre gold
Fournisseur de Chine
Réactif
上海嵘奥生物技术有限公司
Membre gold
Fournisseur de Chine
Réactif